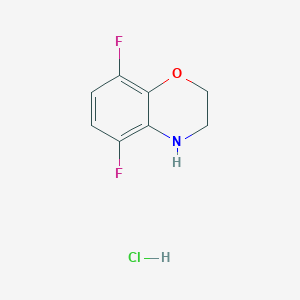

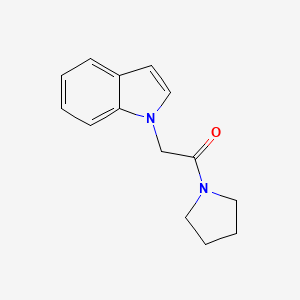

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a synthetic compound used in scientific research. It possesses unique properties that make it suitable for various applications, including drug discovery, material science, and polymer chemistry.

Wissenschaftliche Forschungsanwendungen

Potassium Channel Activation

Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives, which include modifications similar to 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, shows their potential in activating potassium channels. For instance, the introduction of a hydroxyl group in these compounds results in improved solubility in water and prolonged action duration (Matsumoto et al., 1999).

Serotonin-3 (5-HT3) Receptor Antagonism

The compound's structure has been modified in studies to enhance its effectiveness as a serotonin-3 (5-HT3) receptor antagonist. These modifications have resulted in more potent compounds compared to their predecessors, with some derivatives showing high affinity for 5-HT3 receptors and potent antagonistic activity (Kuroita et al., 1996).

Enantioselective Synthesis

The compound and its derivatives have been used in enantioselective synthesis, a process important in creating optically active pharmaceuticals. For example, the enantioselective hydrolysis of certain derivatives has been explored using enzymes, contributing to the production of optically active ofloxacin, a powerful antibacterial agent (Sakand et al., 1987).

Neuroprotective Activity

Derivatives of 1,4-benzoxazine, including those structurally related to this compound, have shown neuroprotective properties. These compounds have been effective in preventing ATP level reduction due to hypoxia in astrocytes and protecting against brain damage in animal models (Largeron et al., 2001).

Environmental Synthesis Applications

The compound's derivatives have been synthesized under environmentally friendly conditions, highlighting their potential in green chemistry. This includes the sequential synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions (Albanese et al., 2003).

Antiarrhythmic Potential

Certain derivatives of 1,4-benzoxazine have been evaluated for their potential as novel antiarrhythmics. These compounds have been tested against arrhythmias associated with ischemia-reperfusion injury, showing promising results (Koini et al., 2009).

Antiviral Activity

Recent studies have investigated the antiviral activity of purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives against influenza A and B viruses. These compounds have displayed moderate activity against certain strains of the influenza virus (Krasnov et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary target of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is the large subunit of the HSV-1 terminase complex . This complex plays a crucial role in the replication of the herpes simplex virus type 1 (HSV-1), a widespread viral infection .

Mode of Action

The compound interacts with the large subunit of the HSV-1 terminase complex, thereby selectively inhibiting HSV-1 reproduction in vitro . This interaction disrupts the replication process of the virus, leading to a decrease in the number of new virus particles produced .

Biochemical Pathways

The compound affects the HSV-1 replication pathway . By inhibiting the terminase complex, it disrupts the process of viral DNA packaging, a critical step in the formation of new virus particles . This results in a decrease in the number of new virus particles and thus reduces the spread of the virus .

Result of Action

The result of the compound’s action is a significant reduction in HSV-1 reproduction, including against strains resistant to acyclovir, a commonly used antiviral drug . This makes it a potentially effective therapeutic agent for treating HSV-1 infections .

Eigenschaften

IUPAC Name |

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJDIYCQBBGLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2N1)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)

![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)

![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)

![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)

![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)